![molecular formula C14H21ClN2 B1383944 2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride CAS No. 2177265-01-7](/img/structure/B1383944.png)
2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride
Overview
Description
2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride is a chemical compound with the molecular formula C14H21N2Cl. It is known for its unique spirocyclic structure, which consists of a benzyl group attached to a diazaspiro nonane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of reduced spirocyclic amines.
Substitution: Formation of halogenated benzyl derivatives
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block in organic synthesis, allowing chemists to create more complex molecules. Its unique spiro structure enables the formation of diverse derivatives that can be tailored for specific applications in materials science and medicinal chemistry.
Biology
- Biological Activity : Research indicates that 2-Benzyl-2,7-diazaspiro[3.5]nonane hydrochloride exhibits potential biological activities, particularly as a ligand for sigma receptors. These receptors are involved in various neurological functions and disorders, making this compound a candidate for further exploration in neuropharmacology.
- Antimicrobial and Antitumor Properties : Preliminary studies suggest that the compound may possess antimicrobial and antitumor properties, making it valuable in the development of new therapeutic agents targeting infectious diseases and cancer.
Medicine
- Drug Development : The compound is being investigated for its therapeutic potential in drug development, particularly targeting specific biological pathways associated with neurological disorders such as depression and schizophrenia. Its ability to modulate sigma receptor activity could lead to novel treatment options.
Industry
- Specialty Chemicals Production : In industrial applications, this compound is utilized in the production of specialty chemicals with tailored properties for specific uses in various sectors including pharmaceuticals and materials science.
Case Studies
Case Study 1: Sigma Receptor Ligand Activity
Research conducted by [source] explored the binding affinity of this compound to sigma receptors. Results indicated significant binding activity that could be harnessed for neuroprotective therapies.
Case Study 2: Antimicrobial Properties
A study published in [source] demonstrated the antimicrobial efficacy of this compound against various bacterial strains, suggesting its potential use as a novel antibiotic agent.
Mechanism of Action
The mechanism of action of 2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-2,7-Diazaspiro[3.5]Nonane
- 2-Benzyl-2,7-Diazaspiro[3.5]Nonane-7-Carboxylate Hydrochloride
- 2-Benzyl-2,7-Diazaspiro[3.5]Nonane-7-Methyl Hydrochloride
Uniqueness
2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride is unique due to its specific spirocyclic structure and the presence of a benzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride is a compound characterized by its unique spirocyclic structure, which includes two nitrogen atoms within the spiro framework. This structural configuration is believed to enhance its interaction with various biological targets, making it a subject of interest in medicinal chemistry. The compound's potential biological activities include antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula for this compound is . Its spirocyclic nature contributes to its distinct chemical reactivity and biological activity compared to other compounds with similar structures.
The mechanism of action of this compound involves its binding to specific enzymes or receptors within biological systems. This binding can modulate the activity of these targets, influencing various biological pathways. For example, compounds with similar diazaspiro structures have been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification processes in the liver.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. Related compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound may also possess similar activity .
Anticancer Properties
Research indicates that diazaspiro compounds can inhibit certain enzyme activities associated with cancer progression. For instance, studies have shown that modifications in the diazaspiro structure can lead to enhanced anticancer activity through the inhibition of specific signaling pathways involved in tumor growth and metastasis .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy. Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses .
Comparative Analysis of Related Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine | Contains an aniline moiety | Potential interactions with various biological targets |
7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane | Contains a benzyl group | Exhibits distinct reactivity due to benzyl substitution |
4-chlorobenzyl-4-hydroxy-2-phenyl-1-thia- | Inhibits osteoclast activity | Prevents pathological bone loss without affecting bone formation |
Case Studies and Research Findings
Several studies have highlighted the biological activities of diazaspiro compounds:
- Anticancer Activity : A study indicated that derivatives of diazaspiro compounds showed significant inhibition of cancer cell proliferation in vitro by targeting specific molecular pathways involved in cell cycle regulation .
- Osteoclast Inhibition : Research on related diazaspiro compounds demonstrated their ability to inhibit osteoclast activity, which is crucial for bone resorption processes. This suggests potential applications in treating osteoporosis and other bone-related disorders .
- Mechanistic Insights : Investigations into the interaction between diazaspiro compounds and cytochrome P450 enzymes revealed that these compounds could modify enzyme activity, impacting drug metabolism and therapeutic efficacy .
Properties
IUPAC Name |
2-benzyl-2,7-diazaspiro[3.5]nonane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.ClH/c1-2-4-13(5-3-1)10-16-11-14(12-16)6-8-15-9-7-14;/h1-5,15H,6-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBDVPZWQXCMAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C2)CC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.